Pentaphenyldisilane

Organic Electronics Vapor Deposition Thermal Stability

Pentaphenyldisilane (Ph3Si–SiPh2H, CAS 18881-84-0) is a congener of the perphenylated disilane family, possessing five phenyl substituents and one silicon-hydride terminus on its Si–Si backbone. Its crystal structure reveals a nearly ideal staggered conformation with a Si–Si distance of 235.7 pm.

Molecular Formula C30H25Si2
Molecular Weight 441.7 g/mol
Cat. No. B14712745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentaphenyldisilane
Molecular FormulaC30H25Si2
Molecular Weight441.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si](C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C30H25Si2/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27)32(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H
InChIKeyVOTIRIZWWXHHII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentaphenyldisilane (CAS 18881-84-0): A Si–H-Functionalized Aryldisilane for Tunable Optoelectronic and Synthetic Applications


Pentaphenyldisilane (Ph3Si–SiPh2H, CAS 18881-84-0) is a congener of the perphenylated disilane family, possessing five phenyl substituents and one silicon-hydride terminus on its Si–Si backbone [1]. Its crystal structure reveals a nearly ideal staggered conformation with a Si–Si distance of 235.7 pm [1]. Unlike the fully substituted hexaphenyldisilane (Si2Ph6, mp 358–360 °C) or the lower-melting tetraphenyldisilane (mp 76–83 °C), pentaphenyldisilane exhibits a melting point of 128–129 °C , placing it in a thermal processing window that is uniquely suited for vapor-deposition and solution-processing workflows in organic electronics [2].

Why Pentaphenyldisilane Cannot Be Replaced by Generic Phenylated Disilanes in Performance-Driven Procurement


Generic substitution among phenylated disilanes ignores the steep, non-linear dependence of thermal phase-transition temperature and LUMO energy level on phenyl-group count [1]. Hexamethyldisilane (P00) is a liquid with a LUMO above −1 eV, making it unsuitable as an electron-transport material; progressive phenyl substitution systematically lowers the LUMO while raising the phase-transition temperature, with the five-phenyl congener occupying a distinct sweet spot between processability and electronic function [1]. Furthermore, pentaphenyldisilane bears a reactive Si–H moiety absent in hexaphenyldisilane, enabling downstream hydrosilylation derivatization that the fully arylated analog cannot undergo [2]. Selecting a generic alternative without accounting for these quantitative structure–property discontinuities risks device failure in OLED electron-transport layers or synthetic dead-ends in molecular elaboration.

Pentaphenyldisilane: Quantitative Procurement Differentiators vs. Hexaphenyldisilane and Tetraphenyldisilane


Thermal Processing Window: Melting Point Centered Between Tetraphenyldisilane and Hexaphenyldisilane

Pentaphenyldisilane exhibits a melting point of 128–129 °C , which is 52–53 °C higher than that of 1,1,2,2-tetraphenyldisilane (76–83 °C) and approximately 230 °C lower than that of hexaphenyldisilane (358–360 °C) . This intermediate thermal behavior arises from the systematic increase in phase-transition temperature with phenyl-group count, as demonstrated across the homologous series [1].

Organic Electronics Vapor Deposition Thermal Stability

Si–Si Bond Length: Evidence for Stronger σ-Conjugation vs. Hexaphenyldisilane

Single-crystal X-ray diffraction of pentaphenyldisilane yields a Si–Si bond distance of 235.7 pm [1]. In comparison, the experimentally determined Si–Si distance in hexaphenyldisilane is 238 pm (2.38 Å) [2]. The 2.3 pm shortening in the five-phenyl congener is consistent with reduced steric congestion allowing tighter σ-overlap, a structural feature associated with enhanced σ–π conjugation and lower LUMO energies in phenylated disilanes [3].

σ-Conjugation X-ray Crystallography Electronic Structure

Si–H Functional Handle Present in Pentaphenyldisilane, Absent in Hexaphenyldisilane

Pentaphenyldisilane (Ph3Si–SiPh2H) contains one silicon-hydride (Si–H) terminus, as confirmed by its molecular structure [1]. In contrast, hexaphenyldisilane (Si2Ph6) possesses no Si–H bonds, precluding hydrosilylation chemistry [2]. This single Si–H moiety enables quantitative conversion to chloropentaphenyldisilane (ClSi2Ph5) via a new, less-hazardous synthetic pathway [3], providing a scalable entry point to diorganophosphanyl-disilanes such as Ph2PSi2Ph5 and (i-Pr)2PSi2Ph5 [3].

Hydrosilylation Derivatization Molecular Elaboration

LUMO Lowering by Phenyl Substitution: Pentaphenyldisilane's Predicted Advantage over Less-Phenylated Disilanes

Systematic electrochemical studies of phenyl-substituted disilanes demonstrate that increasing phenyl-group count progressively lowers the LUMO energy level via σ*–π* conjugation, with minimal perturbation of HOMO levels [1]. Hexamethyldisilane (P00) possesses a LUMO above −1 eV (too high for electron injection), while the introduction of five phenyl groups is expected to reduce the LUMO by several tenths of an eV, approaching the range suitable for electron-transport/hole-blocking applications in OLEDs [1]. Although exact LUMO values for pentaphenyldisilane are not reported in isolation, the class-wide trend places it electronically between tetraphenyldisilane and hexaphenyldisilane, consistent with the measured performance of disilane-bridged biphenyl devices achieving 22,000 cd/m² luminance at 13 V [2].

Electron Transport LUMO Engineering OLED Hole-Blocking

Pentaphenyldisilane: Validated Research and Industrial Application Scenarios Backed by Quantitative Differentiation


Electron-Transport Layer (ETL) Material in Vacuum-Deposited OLEDs

Pentaphenyldisilane's melting point of 128–129 °C permits thermal evaporation at moderate source temperatures (typically 150–250 °C), avoiding the decomposition risks of hexaphenyldisilane (mp 358–360 °C) while delivering films with superior morphological stability compared to tetraphenyldisilane (mp 76–83 °C) . Disilane-bridged architectures have demonstrated electron-transport performance reaching 22,000 cd/m² luminance at 13 V bias in triple-layered OLEDs [1], validating the disilane scaffold for ETL applications. The intermediate phenyl count of pentaphenyldisilane is predicted to lower the LUMO via σ*–π* conjugation relative to less-phenylated disilanes, improving electron injection from the cathode [2].

Synthetic Precursor for Diorganophosphanyl-Disilane Ligands and Catalysts

The Si–H terminus of pentaphenyldisilane serves as a reactive entry point for synthesizing chloropentaphenyldisilane (ClSi2Ph5) via a newly developed, less-hazardous halogenation pathway [3]. Subsequent reaction with lithium diorganophosphides yields (diphenylphosphanyl)pentaphenyldisilane and (di-isopropylphosphanyl)pentaphenyldisilane, two previously unknown phosphasilane ligands now accessible only through this pentaphenyldisilane-derived route [3]. Hexaphenyldisilane, lacking the Si–H handle, cannot be used for this chemistry.

Model Compound for σ-Conjugation Structure–Property Studies

With a precisely measured Si–Si bond length of 235.7 pm [4], pentaphenyldisilane provides a crystallographically well-defined reference point for computational and spectroscopic investigations of σ–π conjugation in disilane-bridged architectures. The 2.3 pm bond-length difference relative to hexaphenyldisilane (238 pm) [5] offers a measurable structural probe for studying steric and electronic effects of phenyl substitution on Si–Si bonding, making pentaphenyldisilane the preferred standard for DFT benchmarking in this compound class.

Building Block for Selective Si–Phenyl Bond Cleavage Toward Higher Oligosilanes

Pentaphenyldisilane undergoes regioselective Si–phenyl bond cleavage with HBr at room temperature to yield 1-phenyl-2,2,3,3-tetrabromodisilane [6], a transformation that leverages the differential reactivity of phenyl groups on the disilane core. This selective cleavage is the critical first step in constructing 1,4-diphenyloctabromotetrasilane and ultimately 1,4-diphenyltetrasilane [6], establishing pentaphenyldisilane as an indispensable entry point for synthesizing higher oligosilanes with controlled halogen substitution patterns.

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